molecular formula C26H48O2 B12748876 Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester CAS No. 3681-73-0

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester

Cat. No.: B12748876
CAS No.: 3681-73-0
M. Wt: 392.7 g/mol
InChI Key: CRFQQFDSKWNZIZ-YYDJUVGSSA-N
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Description

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester, also known as palmitic acid geranyl ester, is an ester formed from hexadecanoic acid (palmitic acid) and geraniol. This compound is part of the ester family, which are organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester typically involves the esterification of hexadecanoic acid with geraniol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Alcohols and acid or base catalysts.

Major Products

    Hydrolysis: Hexadecanoic acid and geraniol.

    Reduction: Hexadecanol and geraniol.

    Transesterification: New esters depending on the alcohol used.

Mechanism of Action

Comparison with Similar Compounds

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester can be compared with other similar esters:

    Hexadecanoic acid, ethyl ester:

    Hexadecanoic acid, 2-methylpropyl ester:

Uniqueness

The uniqueness of this compound lies in its combination of hexadecanoic acid and geraniol, which imparts both stability and a pleasant fragrance, making it valuable in both scientific research and industrial applications.

Properties

CAS No.

3681-73-0

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] hexadecanoate

InChI

InChI=1S/C26H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(27)28-23-22-25(4)20-18-19-24(2)3/h19,22H,5-18,20-21,23H2,1-4H3/b25-22+

InChI Key

CRFQQFDSKWNZIZ-YYDJUVGSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

physical_description

Liquid

Origin of Product

United States

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